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Ascalin

Cat. No.: B1578192
Attention: For research use only. Not for human or veterinary use.
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Description

Ascalin is a novel anti-fungal peptide isolated from the bulbs of the shallot, Allium ascalonicum . This peptide has a molecular weight of approximately 9.5 kDa and features an N-terminal sequence (YQCGQGG) that shows some similarity to chitinases from other Allium species, though it is significantly smaller in size . The primary research value of this compound lies in its unique and specific biological activities. It demonstrates a distinct anti-fungal profile, potently inhibiting the mycelial growth of the fungus Botrytis cinerea , while showing no activity against Mycosphaerella arachidicola and Fusarium oxysporum . Furthermore, this compound exhibits a potent dose-dependent inhibitory effect on Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase, with a notably low IC50 value of 10 µM. This inhibitory potency is significantly greater than that of other reported anti-fungal proteins from related species, such as the Allium tuberosum anti-fungal protein . The isolation of this compound is achieved through a multi-step purification process involving ion-exchange chromatography on DEAE-cellulose, affinity chromatography on Affi-gel blue gel, ion-exchange chromatography on SP-Sepharose, and final purification by gel filtration on Superdex 75 . Its specific mechanism of action and unique structure make it a valuable tool for researchers in virology, mycology, and plant biochemistry, particularly for studies focused on developing new antiviral and anti-fungal agents .

Properties

bioactivity

Antifungal, Antiviral

sequence

YQCGQGG

Origin of Product

United States

Advanced Methodologies for Isolation, Purification, and Structural Probing of Ascalin

Chromatographic Strategies for Ascalin Isolation:

Chromatography plays a central role in separating this compound from complex biological mixtures based on its unique physical and chemical properties. A multi-step chromatographic procedure has been successfully employed for the isolation of this compound from shallot bulbs. nih.gov

Ion exchange chromatography is a key step in the purification of this compound. This technique separates molecules based on their net surface charge. DEAE-cellulose is an anion exchanger, typically used to bind negatively charged molecules, while SP-Sepharose is a cation exchanger, binding positively charged molecules. sangon.comharvardapparatus.com In the isolation of this compound, ion exchange chromatography on DEAE-cellulose was utilized, followed by a step on SP-Sepharose. nih.gov This suggests that this compound interacts with both anion and cation exchange media under the specific buffer conditions used in the purification protocol. In one reported procedure, this compound was adsorbed on DEAE-cellulose and subsequently on SP-Sepharose, indicating its charge characteristics allowed for binding to both types of ion exchangers at different stages or conditions of the purification process. nih.gov

Affinity chromatography leverages specific binding interactions between a target molecule and an immobilized ligand. Affi-gel blue gel is a type of affinity chromatography medium that utilizes the Cibacron Blue F3GA dye as a ligand. bio-rad.com This dye can interact with a variety of proteins, often binding to sites that recognize nucleotides, coenzymes, or albumin. bio-rad.com In the isolation of this compound, affinity chromatography on Affi-gel blue gel was included in the purification scheme. nih.gov This step helps to selectively capture this compound based on its affinity for the immobilized blue dye, contributing to its separation from other proteins and molecules in the crude extract. The peptide was reported to be adsorbed on Affi-gel blue gel. nih.gov

Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates molecules based on their size as they pass through a porous matrix. Larger molecules elute earlier as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column, eluting later. Superdex 75 is a commonly used medium for gel filtration, effective for separating proteins and peptides within a specific molecular weight range, typically 3,000 to 70,000 Da for globular proteins. uni-onward.com.twhelsinki.fi Gel filtration on Superdex 75 was the final step in a reported isolation procedure for this compound. nih.gov This step is effective for polishing the purification and estimating the molecular weight of the target peptide. This compound was reported to have a molecular weight of 9.5 kDa based on this method. nih.gov

The sequential application of these chromatographic techniques allows for a significant enrichment and purification of this compound from the initial biological source. A representative purification scheme might involve the following steps:

StepChromatography TypeStationary PhasePurposeObservation for this compound
Initial PurificationIon ExchangeDEAE-celluloseCapture or flow-through of charged moleculesAdsorbed
Intermediate PurificationAffinityAffi-gel blue gelSelective binding based on affinityAdsorbed
Further Ion ExchangeIon ExchangeSP-SepharoseCapture or flow-through of charged moleculesAdsorbed
Final Polishing & SizingGel FiltrationSuperdex 75Separation by sizeElution based on 9.5 kDa

Affinity Chromatography (e.g., Affi-gel blue gel)

Spectroscopic and Mass Spectrometric Techniques for Peptide Characterization in Research

Spectroscopic and mass spectrometric techniques are indispensable for the detailed characterization of peptides like this compound, providing information on their identity, purity, sequence, and structure.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the accurate mass of a peptide and analyzing its fragmentation pattern to deduce its amino acid sequence. ub.edumdpi.com Techniques like MS/MS (tandem mass spectrometry) are routinely used for peptide sequencing by fragmenting the peptide ions and analyzing the resulting fragment masses. shimadzu.comcreative-proteomics.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy, which is crucial for identifying peptides and their modifications. mdpi.commdpi.com MALDI-TOF MS is also used for analyzing purified peptides. creative-proteomics.com

Spectroscopic methods provide complementary information about peptide structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the three-dimensional structure and dynamics of peptides, including the identification of amino acid residues and their spatial arrangement. intertek.combruker.com Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of peptides, such as the presence of alpha-helices or beta-sheets. intertek.com Fourier Transform Infrared (FTIR) spectroscopy can also provide information on peptide secondary structure and molecular interactions. intertek.com UV spectroscopy can be used for peptide quantification and to detect the presence of aromatic amino acids. bruker.com

The combination of these techniques allows for comprehensive structural probing of isolated and purified this compound, confirming its identity and providing details about its molecular makeup and conformation.

Molecular Biology and Recombinant Expression Systems for this compound Production and Modification

Molecular biology techniques and recombinant expression systems offer alternative approaches for obtaining larger quantities of this compound for research and potential modification. This involves cloning the gene encoding this compound into an expression vector and introducing it into a suitable host organism for protein production. bio-rad.comsigmaaldrich.compatsnap.com

Various expression systems are available, each with its advantages and disadvantages. Bacterial systems, such as Escherichia coli, are often used for their rapid growth and high protein yields, although they may not be suitable for proteins requiring complex post-translational modifications. sigmaaldrich.compatsnap.com Yeast systems, like Saccharomyces cerevisiae, can perform some eukaryotic modifications and are relatively easy to scale up. sigmaaldrich.compatsnap.com Insect cell systems, often utilizing baculovirus vectors, are capable of more complex post-translational modifications than bacteria or yeast. sigmaaldrich.compatsnap.com Mammalian cell systems, such as CHO or HEK293 cells, are typically used for producing therapeutic proteins that require human-like post-translational modifications for proper folding and function, although they are generally more complex and expensive to culture. genscript.compatsnap.com

The choice of expression system for this compound would depend on factors such as the required yield, the need for post-translational modifications, and the intended downstream applications. sigmaaldrich.compatsnap.com Once the gene is expressed, the recombinant this compound would need to be isolated and purified using methods similar to those described in Section 2.1, potentially with modifications optimized for the specific expression system used. Recombinant expression also opens possibilities for creating modified versions of this compound with altered properties through techniques like site-directed mutagenesis.

Elucidation of Ascalin S Molecular and Cellular Mechanisms of Action

Antifungal Mechanisms of Ascalin at the Mycelial and Cellular Levels

This compound exhibits antifungal activity, primarily characterized by its ability to inhibit the growth of fungal mycelia. nih.gov Research has aimed to understand the specificity of this inhibition and the cellular targets involved.

Analysis of Mycelial Growth Inhibition and Fungal Target Specificity

This compound has been shown to inhibit the mycelial growth of certain fungi. nih.gov Studies have indicated a degree of specificity in its action. For instance, this compound demonstrated inhibition of mycelial growth in Botrytis cinerea with an IC50 of 2.5 μM. sapub.org While its N-terminal sequence shares some similarity with chitinases from other Allium species, which are typically larger, this compound's unique specific antifungal activity has been noted. nih.gov

Investigation of Differential Susceptibility Across Fungal Pathogens (e.g., Botrytis cinerea vs. Mycosphaerella arachidicola and Fusarium oxysporum)

A key finding regarding this compound's antifungal activity is the differential susceptibility observed among various fungal pathogens. This compound has been shown to inhibit the mycelial growth of Botrytis cinerea. nih.gov However, it did not exhibit inhibitory activity against Mycosphaerella arachidicola and Fusarium oxysporum. nih.gov This contrasts with other antifungal proteins, such as Vulgin, which displayed activity against a broader spectrum of fungi including Mycosphaerella arachidicola and Fusarium oxysporum, although Vulgin had weaker inhibition against B. cinerea. sapub.org

The differential activity of this compound is illustrated in the following table:

Fungal PathogenThis compound ActivityIC50 against B. cinerea
Botrytis cinereaInhibitory2.5 μM sapub.org
Mycosphaerella arachidicolaNo InhibitionN/A
Fusarium oxysporumNo InhibitionN/A

This suggests that this compound's mechanism of action may involve targets or pathways specific to Botrytis cinerea or absent/different in Mycosphaerella arachidicola and Fusarium oxysporum.

Putative Interactions with Fungal Cell Wall and Membrane Components

While the precise mechanisms of this compound's interaction with fungal cell wall and membrane components are not extensively detailed in the provided search results, the fungal cell wall and membrane are known crucial targets for many antifungal agents. The fungal cell wall, primarily composed of glucans, chitin (B13524), and glycoproteins, is essential for maintaining cellular integrity and interacting with the environment. nih.govfrontiersin.org The fungal cell membrane, containing ergosterol (B1671047), is another vital structure targeted by antifungals like azoles and polyenes which alter membrane permeability and fluidity. medscape.comamazonaws.comwikipedia.org Given that this compound is a peptide, potential interactions with these structures, perhaps by disrupting membrane integrity or interfering with cell wall synthesis or organization, could contribute to its antifungal effects. However, direct evidence of this compound's specific interactions with fungal cell wall or membrane components like chitin or ergosterol is not explicitly provided.

Modulation of Intracellular Signaling Pathways in Fungal Cells

The modulation of intracellular signaling pathways is a common mechanism by which antifungal agents exert their effects. These pathways regulate crucial cellular processes, including growth, stress response, and cell wall integrity. researchgate.netmdpi.comnih.govelifesciences.org While the provided information does not directly specify which intracellular signaling pathways are modulated by this compound, it is plausible that its antifungal activity involves interfering with such pathways essential for Botrytis cinerea's survival and growth. For instance, pathways like the Protein Kinase C (PKC) pathway, which is involved in cell wall integrity, or MAPK signaling pathways, which respond to stress, are potential candidates for modulation by antifungal agents. mdpi.comelifesciences.org Further research would be needed to elucidate the specific intracellular signaling cascades affected by this compound in susceptible fungi.

Antiviral Mechanisms of this compound: Focus on HIV-1 Reverse Transcriptase Inhibition

Beyond its antifungal properties, this compound has also demonstrated antiviral activity, specifically against Human Immunodeficiency Virus type 1 (HIV-1), by inhibiting the crucial enzyme reverse transcriptase. nih.gov

Enzymatic Target Interaction and Allosteric Modulation Studies

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT). nih.govuniprot.org HIV-1 RT is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA. abcam.comebsco.com This process is essential for the virus to integrate its genetic material into the host cell genome and replicate. abcam.com this compound inhibits HIV-1 reverse transcriptase with an IC50 of 10 μM. nih.govuniprot.org This inhibitory activity is reported to be more potent than that of other antifungal proteins like Allium tuberosum antifungal protein. nih.gov

The inhibition of HIV-1 RT by this compound suggests a direct or indirect interaction with the enzyme. HIV-1 RT is a multifunctional enzyme with both DNA polymerase and RNase H activities. mdpi.com Reverse transcriptase inhibitors can act through various mechanisms, including competing with natural nucleotides or binding to allosteric sites on the enzyme, leading to conformational changes that impair its function. ebsco.comnih.govnih.govmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs), for example, bind to a hydrophobic pocket distinct from the active site, causing allosteric inhibition. nih.govnih.gov While the provided information confirms this compound's inhibitory effect on HIV-1 RT and provides an IC50 value, detailed studies specifically elucidating whether this compound acts as a competitive inhibitor at the active site or as an allosteric modulator binding to a different site are not explicitly available in the search results. However, the fact that peptides like this compound interrupt HIV-1 replication and are being studied for potential clinical applications due to their low systemic toxicity is mentioned. researchgate.net The interaction between HIV-1 RT and other viral proteins like integrase, which can involve allosteric regulation, has been studied, highlighting the complexity of RT interactions. nih.govmdpi.com Further research, potentially involving enzymatic assays, binding studies, and structural analyses, would be necessary to fully characterize this compound's interaction with HIV-1 RT and determine if it involves allosteric modulation.

Exploration of Other Investigated Molecular Interactions and Signaling Pathways (e.g., Immunomodulation at the cellular level)

Beyond its effect on reverse transcriptase, research has explored other biological activities of this compound and extracts from its source, Allium ascalonicum, which may involve interactions with various molecular targets and signaling pathways.

This compound has demonstrated specific antifungal activity, inhibiting the mycelial growth of Botrytis cinerea. nih.govfrontiersin.orgnih.gov This antifungal property suggests interactions with fungal cellular components or pathways essential for growth, potentially similar to chitinases from other Allium species due to a similar N-terminal sequence, although this compound has a lower molecular weight. nih.govfrontiersin.orgnih.gov

Shallot extracts containing this compound have also been investigated for other properties, including anti-inflammatory and immunomodulatory activities. researchgate.netresearchgate.net Studies suggest that components within shallot extracts can influence inflammatory and apoptotic signaling pathways. researchgate.netmybiosource.commybiosource.comassaygenie.com For instance, proteins like PYCARD (also known as ASC), which are involved in inflammasome assembly and caspase activation, are present in shallots and play a role in inflammatory and apoptotic processes. mybiosource.commybiosource.comassaygenie.com While these studies focus on shallot extracts and other components, they indicate the potential for compounds from this source, including this compound, to engage with cellular signaling related to immune responses and cell death. researchgate.netresearchgate.netmybiosource.commybiosource.comassaygenie.com

Further research is needed to isolate and confirm the specific role of this compound in these broader immunomodulatory or anti-inflammatory effects observed in shallot extracts and to detail the precise molecular interactions and signaling pathways involved.

Biosynthetic Pathways and Regulatory Networks Governing Ascalin Production

Precursor Identification and Enzymatic Steps in Ascalin Biosynthesis in Allium Species

The biosynthesis of peptides like this compound in Allium species adheres to the central dogma of molecular biology, involving the transcription of a specific gene into messenger RNA (mRNA) and the subsequent translation of this mRNA into a polypeptide chain by ribosomes. This process is distinct from the enzymatic pathways involved in the formation of volatile sulfur compounds in Allium.

In contrast to peptide synthesis, the characteristic flavor precursors in Allium, S-alk(en)yl cysteine sulfoxide (B87167) compounds (CSOs), are synthesized through different pathways. Two proposed routes for CSO biosynthesis include the alkylation of glutathione (B108866) via gamma-glutamyl peptides or the direct thioalkylation of serine followed by oxidation nih.govuniprot.org. These precursors are stored separately from enzymes like alliinase (alliin lyase, EC 4.4.1.4). Upon tissue damage, alliinase comes into contact with CSOs, catalyzing their breakdown into unstable sulfenic acids, which then spontaneously rearrange to form thiosulfinates like allicin (B1665233) novoprolabs.comfrontiersin.org. Gamma-glutamyl transpeptidases (GGTs) are also implicated in the allicin biosynthetic pathway in garlic, facilitating the production of S-allyl-L-cysteine, a precursor to alliin, by removing the gamma-glutamyl group from gamma-glutamyl-S-allyl-L-cysteine.

This compound, being a peptide, is synthesized through the ribosomal machinery. The primary structure of this compound, a 7-amino acid peptide frontiersin.org, is determined by the sequence of codons in its corresponding mRNA molecule. While the general mechanism of peptide bond formation during translation is well-understood, the specific gene encoding this compound in Allium ascalonicum, its transcriptional start site, and the precise enzymatic machinery involved in any modifications during or immediately after translation (before post-translational processing) have not been extensively detailed in the provided literature.

Transcriptional and Translational Regulation of this compound Gene Expression

The production of this compound, like other proteins, is subject to regulation at both the transcriptional and translational levels. Transcriptional regulation controls the rate at which the gene encoding this compound is transcribed into mRNA. This involves the interaction of transcription factors and other regulatory proteins with specific DNA sequences in the promoter region of the gene, influencing the binding and activity of RNA polymerase.

Translational regulation governs the efficiency and rate at which the this compound mRNA is translated into a polypeptide chain by ribosomes. This can be influenced by various factors, including the availability of ribosomes and translation initiation factors, the structure of the mRNA itself, and the presence of regulatory protein complexes. Translational control allows for a more rapid adjustment of protein levels in response to cellular needs or environmental stimuli compared to transcriptional regulation.

Despite the general understanding of these regulatory processes, specific details regarding the transcriptional and translational regulatory elements, transcription factors, or signaling pathways that specifically control the expression of the gene encoding this compound in Allium ascalonicum were not identified in the reviewed research. Research on gene expression regulation in Allium has often focused on enzymes involved in the sulfur compound pathways, such as alliinase.

Post-Translational Processing and Maturation of this compound

Following translation, proteins and peptides often undergo post-translational modifications (PTMs) that are crucial for their proper folding, stability, localization, and function. For peptides, maturation frequently involves proteolytic cleavage of a larger precursor protein.

Research indicates that the post-translational processing of this compound is significant and is largely dependent on the producing organism. This suggests that enzymes within the shallot cells modify the newly synthesized this compound polypeptide to yield its mature, biologically active form. While the specific PTMs that this compound undergoes are not explicitly detailed in the search results, common modifications relevant to peptide maturation include:

Proteolytic Cleavage: A larger precursor protein may be synthesized and then cleaved by proteases at specific sites to release the mature 7-amino acid this compound peptide. This is a common mechanism for activating peptides.

Other Modifications: While less common for very small peptides, other PTMs such as amidation, cyclization, or the formation of disulfide bonds (if cysteine residues are present and the structure allows) could potentially play a role in this compound's maturation and activity.

Structure Activity Relationship Sar Studies and Rational Design of Ascalin Analogs

Identification of Structural Determinants for Specific Biological Activities

Ascalin, a peptide isolated from shallot bulbs (Allium ascalonicum), has demonstrated antifungal and HIV-1 reverse transcriptase-inhibiting activities. nih.gov Its N-terminal sequence has been identified as YQCGQGG. nih.gov While some studies on amphibian antimicrobial peptides highlight the importance of factors like charge, hydrophobicity, and alpha-helical structure for membrane interaction and activity, specific structural determinants for this compound's diverse activities are under investigation. Research on other peptides has indicated the significance of N-terminal regions in mediating activity and species-specific differences. nih.gov The presence or absence of specific residues, such as cysteine residues, can also influence peptide structure and function, although one study on this compound from Ascaphus truei noted the absence of cysteine residues in that particular this compound variant. nih.gov

Academic and Biotechnological Research Applications of Ascalin Non Therapeutic/non Clinical

Development of Novel Biopesticides and Agricultural Antifungals

Research indicates that ascalin, identified as an antifungal peptide from shallot (Allium ascalonicum), possesses properties relevant to the development of biopesticides and agricultural antifungals. Studies have investigated the antifungal capacity of A. ascalonicum extracts, leading to the isolation and characterization of this compound. frontiersin.org This peptide has shown inhibitory effects against fungal growth. frontiersin.orgdntb.gov.ua

The potential of natural plant antimicrobials like saponins (B1172615) for use as biopesticides is being explored, although their activity in plant-pathogen interactions is not fully understood. frontiersin.org Aescin, another saponin, has demonstrated strong antifungal activity, suggesting interference with fungal sterols. frontiersin.org While the search results mention this compound as an antifungal peptide from shallot, the detailed mechanism of this compound's antifungal action in agricultural contexts requires further elucidation. The use of biopesticides, including those derived from microorganisms or plants, is seen as an environmentally sustainable alternative to synthetic fungicides in agriculture. researchgate.netmdpi.comfrontiersin.org

Research on the efficacy of biopesticides against various plant pathogens, such as Sclerotium rolfsii, highlights the ongoing efforts to find effective and environmentally friendly solutions for crop protection. researchgate.net Studies evaluating different biopesticides and their concentrations demonstrate varying levels of toxicity to fungal isolates, indicating the potential for developing potent natural antifungals. researchgate.net

Role of this compound in Plant Host Defense Systems and Plant Immunity Studies

This compound's origin from shallot suggests a potential role in the plant's natural defense mechanisms. Plants possess sophisticated innate immune systems to defend against pathogens. mpg.defrontiersin.org This defense involves physical barriers, chemical defenses, and inducible immunity. frontiersin.org Natural antimicrobial peptides, such as defensins, are known components of plant host defense systems. nih.gov

Research into plant immunity explores how plants recognize pathogens and activate defense responses, including the production of antimicrobial compounds. mpg.demdpi.com Studies have shown that plant defense responses can be activated through various pathways, such as the salicylic (B10762653) acid pathway, leading to enhanced resistance against fungal and bacterial pathogens. frontiersin.orgnih.gov

While the search results identify this compound as an antifungal peptide from Allium ascalonicum frontiersin.orgdntb.gov.ua, directly linking this compound to a specific, detailed role within a characterized plant host defense pathway or its mechanism of action in plant immunity studies beyond its antifungal property was not explicitly found. However, the presence of such a peptide in a plant known for its defensive compounds supports the broader area of research into plant-derived molecules for enhancing plant immunity and defense against pathogens. The study of plant-pathogen interactions is critical for developing strategies to control plant diseases. mdpi.com

Future Directions and Emerging Research Paradigms for Ascalin

Advanced Omics Technologies in Ascalin Research (e.g., Proteomics, Transcriptomics, Metabolomics)

The application of advanced omics technologies, such as proteomics, transcriptomics, and metabolomics, represents a significant future direction in this compound research medreport.foundation. These approaches allow for a global analysis of biological molecules, providing comprehensive insights into the effects of this compound at the molecular level nih.gov.

Transcriptomics: Studying the complete set of RNA transcripts can reveal how this compound influences gene expression in target organisms or cells medreport.foundation. This can help identify the genetic pathways affected by this compound's antifungal or antiviral activities.

Proteomics: Analyzing the entire protein complement can show how this compound affects protein production, modification, and interaction medreport.foundation. This is crucial for understanding the direct targets of this compound and the downstream protein-level changes it induces. Expression proteomics can compare protein levels under different conditions, while functional proteomics can investigate protein functions and interactions medreport.foundation.

Metabolomics: Examining the complete set of metabolites can provide a snapshot of the metabolic state of a biological system in response to this compound exposure nih.gov. Metabolites are the end products of cellular processes and can offer direct insights into the phenotypic effects of this compound metwarebio.com.

Integrating data from these different omics layers can provide a more holistic view of this compound's impact on biological systems, revealing complex patterns and interactions that might be missed by single-omics analyses metwarebio.commdpi.com. This integrated approach facilitates a more comprehensive understanding of biological problems, linking gene expression to protein activity and metabolic outcomes metwarebio.com. While integrating metabolomics with proteomics and transcriptomics can present challenges due to the complexity of metabolic networks, ongoing efforts aim to improve the integration and interpretation of such diverse datasets nih.gov.

Systems Biology Approaches to Understand this compound's Role in Complex Biological Systems

Systems biology, which focuses on understanding the complex interactions within biological systems by integrating data from various components, is a promising approach for this compound research nih.govgatech.edu. Instead of studying individual molecules in isolation, systems biology aims to understand how molecules like this compound function within intricate networks of interactions that constitute life gatech.edu.

Applying systems biology to this compound research could involve:

Network Analysis: Constructing and analyzing molecular networks (e.g., protein-protein interaction networks, metabolic pathways) to understand how this compound perturbs these systems.

Computational Modeling: Developing computational models and simulations to predict the effects of this compound on cellular behavior or organismal responses nih.gov. This can help in understanding the complex biochemical networks that regulate biological processes and how this compound might modulate them nih.gov.

Data Integration: Integrating diverse datasets, including omics data, to build a comprehensive picture of this compound's effects at multiple levels of biological organization.

This approach can provide a "systems view" of this compound's activity, from the molecular level to phenotypic outcomes, in both target pathogens and host organisms ucsd.edu.

Exploration of Synergistic Interactions with Other Natural Bioactive Compounds in Research Models (e.g., other Allium compounds)

Given that this compound is derived from shallots (Allium ascalonicum), a rich source of various bioactive compounds, future research should explore potential synergistic interactions between this compound and other natural compounds, particularly those found in Allium species nih.govnih.gov. Allium species are known to contain a diverse array of phytochemicals, including organosulfur compounds, flavonoids, and saponins (B1172615), which possess various biological activities nih.govresearchgate.net.

Research in this area could investigate:

Combined Antifungal or Antiviral Effects: Studying whether this compound's antifungal activity against fungi like Botrytis cinerea or its HIV-1 reverse transcriptase inhibiting activity is enhanced when combined with other shallot compounds or compounds from other Allium species like garlic (Allium sativum) or onion (Allium cepa) nih.govnih.gov. Studies have shown that the antifungal activity of some saponins from A. cepa can be synergistically enhanced when combined researchgate.net.

Mechanisms of Synergy: Elucidating the molecular mechanisms behind any observed synergistic effects, which could involve multiple targets or pathways being influenced simultaneously by different compounds.

Broadening the Spectrum of Activity: Exploring if combinations of this compound with other natural compounds can expand the range of pathogens or biological processes they can effectively influence.

Investigating these synergistic interactions in research models could reveal novel combinations with enhanced efficacy, potentially leading to the development of multi-compound approaches inspired by traditional uses of Allium species in folk medicine nih.gov.

Q & A

Basic Research Questions

Q. How can researchers systematically design experiments to investigate Ascalin’s physicochemical properties?

  • Methodological Answer : Begin with a hypothesis-driven approach, outlining measurable variables (e.g., solubility, stability under varying pH/temperature). Use techniques like UV-Vis spectroscopy for absorbance profiles or HPLC for purity assessments. Ensure experimental protocols align with reproducibility standards by detailing equipment calibration, solvent systems, and control groups .
  • Data Presentation : Tabulate raw data (e.g., retention times, spectral peaks) alongside statistical summaries (mean ± SD) to highlight trends. Cross-reference results with published databases (e.g., PubChem) for validation .

Q. What strategies ensure accurate synthesis and characterization of this compound in a laboratory setting?

  • Methodological Answer : Follow stepwise synthetic protocols with stoichiometric ratios and reaction conditions (temperature, catalysts) explicitly defined. For characterization, combine NMR (¹H/¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and elemental analysis for purity verification. Cite established procedures for known intermediates to reduce redundancy .

Q. How should researchers conduct a literature review on this compound to identify knowledge gaps?

  • Methodological Answer : Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Filter results by publication date (last 5 years) and study type (primary research). Organize findings thematically (e.g., pharmacological activity, synthetic routes) and assess gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Perform meta-analysis to quantify variability in reported IC50 values or efficacy metrics. Evaluate confounding factors (e.g., cell line differences, assay protocols) using ANOVA or regression models. Replicate critical experiments under standardized conditions and publish negative results to reduce publication bias .
  • Case Example : If Study A reports this compound as cytotoxic (IC50 = 10 µM) and Study B shows no effect (IC50 > 100 µM), compare cell viability assays (MTT vs. ATP-based), exposure times, and solvent controls to identify methodological discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.